N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC15017374
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClNO4 |
|---|---|
| Molecular Weight | 321.75 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19) |
| Standard InChI Key | XJBKWPVZRSCCEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide, reflecting its substitution pattern:
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A 4-methoxybenzamide moiety (aromatic ring with a methoxy group at the para position and an amide functional group).
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An N-(4-chloro-2,5-dimethoxyphenyl) substituent (aromatic ring with methoxy groups at the 2- and 5-positions and a chlorine atom at the 4-position).
The molecular formula is C₁₆H₁₆ClNO₄, with a molecular weight of 321.76 g/mol . The structure integrates two methoxy groups, one chlorine atom, and an amide bond, creating a planar aromatic system with potential for hydrogen bonding and π-π interactions (Figure 1).
Table 1: Key Structural and Molecular Data
Stereochemical Considerations
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves a two-step protocol:
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Preparation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Amide coupling: Reaction of 4-methoxybenzoyl chloride with 4-chloro-2,5-dimethoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 4 h | 85–90% |
| Amide coupling | 4-chloro-2,5-dimethoxyaniline, pyridine, DCM, 0–5°C | 70–75% |
Industrial-Scale Optimization
Patent literature describes analogous processes for related benzamide derivatives, emphasizing solvent selection and catalytic efficiency. For example, the use of dichloromethane (DCM) as a reaction medium and aluminum chloride (AlCl₃) as a Lewis acid catalyst enhances electrophilic aromatic substitution kinetics . Recent advancements employ flow chemistry to improve reaction control and reduce byproduct formation .
Physicochemical Properties
Thermal Stability and Solubility
While experimental data specific to this compound are sparse, analogues exhibit:
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Melting points: 150–170°C (dependent on crystallinity).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<0.1 mg/mL) .
Infrared (IR) Spectroscopy
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Amide C=O stretch: 1640–1680 cm⁻¹.
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Methoxy C-O stretch: 1250–1270 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves the compound with a retention time of 12–14 minutes, achieving >95% purity under optimized conditions .
Mass Spectrometry
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ESI-MS (positive mode): m/z 322.1 [M+H]⁺.
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Fragmentation pattern: Loss of methoxy groups (m/z 290.1) and chlorine (m/z 286.0) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing SGLT2 inhibitors (e.g., dapagliflozin analogs), where its aromatic scaffold facilitates target binding .
Materials Science
Methoxy groups enhance solubility in polymer matrices, making the compound a candidate for organic semiconductors and liquid crystal displays .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and chloro substituents to optimize bioactivity.
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Green Synthesis: Exploring biocatalytic routes to reduce reliance on hazardous solvents .
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Therapeutic Target Identification: High-throughput screening against kinase libraries.
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